molecular formula C13H13NO6 B14706384 Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate CAS No. 13557-37-4

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate

Cat. No.: B14706384
CAS No.: 13557-37-4
M. Wt: 279.24 g/mol
InChI Key: NOWAJSGZWAKMRN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H13NO6 and its molecular weight is 279.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13557-37-4

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate

InChI

InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-4-6-10(7-5-9)14(18)19/h4-7,11H,3H2,1-2H3

InChI Key

NOWAJSGZWAKMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Contextualization Within β Keto Ester Chemistry

β-Keto esters are a significant class of organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. This arrangement confers unique chemical properties upon the molecule, most notably the presence of an acidic α-hydrogen and the ability to undergo keto-enol tautomerism. The Claisen condensation is a classic and fundamental reaction for synthesizing β-keto esters, involving the reaction of two ester molecules in the presence of a strong base. study.comlibretexts.orglibretexts.orgorganic-chemistry.org

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate fits squarely within this chemical class. Its structure features an ethyl ester group and a ketone, separated by a methylene (B1212753) group. The presence of the 4-nitrobenzoyl substituent significantly influences the molecule's reactivity. The nitro group is strongly electron-withdrawing, which enhances the acidity of the α-hydrogens located between the two carbonyl groups, making this compound a potent nucleophile in various reactions.

Key Structural Features of this compound:

FeatureDescriptionSignificance
β-Keto Ester Core Consists of a ketone and an ester group separated by a methylene bridge.Allows for keto-enol tautomerism and provides acidic α-protons, making it a key synthetic intermediate.
Ethyl Ester Group The ester component of the molecule.Participates in reactions such as hydrolysis, transesterification, and reduction.
4-Nitrobenzoyl Group An aromatic ring with a nitro group substituent attached to the carbonyl carbon.The electron-withdrawing nature of the nitro group increases the acidity of the α-hydrogens and can be modified in subsequent synthetic steps (e.g., reduction to an amine).

Synthetic Methodologies for Ethyl 2 4 Nitrobenzoyl 3 Oxobutanoate and Its Derivatives

Direct Synthetic Routes

The direct synthesis of ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate and its analogs can be achieved through several established organic reactions. These methods primarily focus on the formation of the carbon-carbon bond that connects the benzoyl group to the oxobutanoate backbone.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of β-keto esters and their derivatives. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol.

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wordpress.com For the synthesis of this compound, a mixed Claisen condensation approach is theoretically employed. This would involve the reaction between ethyl 4-nitrobenzoate (B1230335) and ethyl acetate (B1210297). However, a more direct and common approach involves the acylation of the enolate of a β-keto ester.

A plausible and efficient route is the reaction of the enolate of ethyl acetoacetate (B1235776) with 4-nitrobenzoyl chloride. In this reaction, a base, such as sodium ethoxide, is used to deprotonate ethyl acetoacetate, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of the desired product and the elimination of a chloride ion.

Reaction Scheme:

The choice of base is crucial to prevent side reactions, such as the hydrolysis of the ester or the acid chloride. Non-nucleophilic bases are often preferred in mixed Claisen-type condensations.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by a dehydration reaction. wikipedia.org This method is particularly useful for synthesizing derivatives of this compound, specifically α,β-unsaturated compounds.

The reaction typically involves the condensation of an aromatic aldehyde, in this case, 4-nitrobenzaldehyde, with an active methylene (B1212753) compound like ethyl acetoacetate. researchgate.netthermofisher.com The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or an amine salt. thermofisher.com The initial product is an aldol-type adduct which then dehydrates to form an ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate.

AldehydeActive Methylene CompoundCatalystProduct
4-NitrobenzaldehydeEthyl AcetoacetatePiperidine/Acetic AcidEthyl 2-(4-nitrobenzylidene)-3-oxobutanoate
4-ChlorobenzaldehydeEthyl AcetoacetatePiperidine/Trifluoroacetic AcidEthyl 2-(4-chlorobenzylidene)-3-oxobutanoate researchgate.net
4-FluorobenzaldehydeEthyl AcetoacetatePiperidine/Trifluoroacetic AcidEthyl 2-(4-fluorobenzylidene)-3-oxobutanoate researchgate.net
4-MethylbenzaldehydeEthyl AcetoacetatePiperidine/Trifluoroacetic AcidEthyl 2-(4-methylbenzylidene)-3-oxobutanoate

This table presents examples of Knoevenagel condensation reactions for the synthesis of derivatives.

The Pechmann condensation is a well-established method for the synthesis of coumarins from phenols and β-keto esters under acidic conditions. While this reaction is a powerful tool for creating coumarin (B35378) scaffolds, its direct application for the introduction of an aromatic nitro group onto a pre-existing oxobutanoate structure is not a standard or efficient methodology. The reaction mechanism involves an initial transesterification between the phenol (B47542) and the β-keto ester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration. The introduction of a nitro group is typically achieved by nitration of the aromatic ring of the phenol prior to the condensation or by nitrating the resulting coumarin product. Therefore, the Pechmann condensation is not a direct route for the synthesis of this compound itself.

Michael Addition Reactions

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is highly valuable for the formation of 1,5-dicarbonyl compounds. libretexts.org

In the context of this compound derivatives, a Michael addition could be employed to introduce various substituents. For instance, the enolate of ethyl acetoacetate can act as a Michael donor and add to a nitro-substituted α,β-unsaturated ketone. The reaction is typically catalyzed by a base.

A relevant application would be the reaction of a Michael acceptor containing a 4-nitrophenyl group with a β-keto ester. For example, the reaction of (E)-1-(4-nitrophenyl)prop-2-en-1-one with the enolate of ethyl acetoacetate would yield a derivative of the target compound.

Michael Donor (Enolate of)Michael AcceptorProduct
Ethyl Acetoacetate(E)-1-(4-nitrophenyl)prop-2-en-1-oneEthyl 4-(4-nitrophenyl)-2-acetyl-4-oxobutanoate
Diethyl Malonate(E)-3-(4-nitrophenyl)acrylonitrileDiethyl 2-(1-cyano-2-(4-nitrophenyl)ethyl)malonate
NitromethaneChalcone (1,3-diphenylprop-2-en-1-one)4-Nitro-1,3-diphenylbutan-1-one

This table illustrates the versatility of the Michael addition for creating complex molecules from various donors and acceptors.

Precursor and Reagent Considerations

The successful synthesis of this compound and its derivatives is highly dependent on the quality and reactivity of the starting materials and reagents.

Key precursors for the synthesis of the target compound include:

Ethyl Acetoacetate: This β-keto ester is a fundamental building block, providing the four-carbon chain and the ethyl ester group. Its α-protons are acidic, allowing for the ready formation of a nucleophilic enolate. wordpress.com

4-Nitrobenzoyl Chloride: This acyl chloride is the source of the 4-nitrobenzoyl group. It is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. It can be prepared from 4-nitrobenzoic acid. orgsyn.org

4-Nitrobenzaldehyde: This aldehyde is the precursor for the synthesis of unsaturated derivatives via the Knoevenagel condensation.

Essential reagents for these synthetic transformations include:

Reaction Condition Optimization and Process Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst and solvent system, as well as the reaction temperature and duration.

The acylation of ethyl acetoacetate can be effectively catalyzed by the use of a magnesium chloride and pyridine (B92270) system. lookchem.com In this methodology, magnesium chloride acts as a Lewis acid, which enhances the acidity of the α-hydrogen of ethyl acetoacetate, facilitating its deprotonation by a mild base like pyridine. lookchem.com Pyridine also serves as a nucleophilic catalyst and an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. stackexchange.comreddit.com

Commonly used solvents for this type of acylation include dry acetonitrile (B52724) or dichloromethane. lookchem.com The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Anhydrous conditions are generally preferred to prevent the hydrolysis of the acid chloride and the resulting product.

A summary of typical catalysts and solvents for the acylation of ethyl acetoacetate is presented in the table below.

Catalyst SystemSolventRole of CatalystReference
Magnesium Chloride / PyridineAcetonitrile, DichloromethaneLewis acid to enhance acidity, base to neutralize HCl lookchem.com
Magnesium / Benzene (B151609)BenzeneForms magnesium enolate orgsyn.org
Sodium EthoxideEthanolStrong base to generate enolate acs.org

The temperature and duration of the reaction are critical parameters that require careful optimization. The acylation of ethyl acetoacetate using magnesium chloride and pyridine is typically initiated at a low temperature, such as 0 °C, during the addition of the acid chloride to control the initial exothermic reaction. lookchem.com Subsequently, the reaction mixture is often allowed to warm to room temperature and stirred for an extended period, typically around 12 hours, to ensure the completion of the reaction. lookchem.com

Heating under reflux is another common condition, particularly when using magnesium in benzene, where the reaction can be run for approximately 2 hours. orgsyn.org For reactions involving sodium ethoxide, the formation of the enolate is often followed by refluxing for about 40 minutes after the addition of the acylating agent. acs.org

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction times or excessive temperatures.

The following table outlines typical temperature and time dependencies for similar acylation reactions.

Catalyst SystemInitial TemperatureReaction TemperatureReaction TimeReference
Magnesium Chloride / Pyridine0 °CRoom Temperature12 hours lookchem.com
Magnesium / BenzeneRoom TemperatureReflux (85-90 °C)2 hours orgsyn.org
Sodium EthoxideRoom TemperatureReflux40 minutes acs.org

Scalability of Synthesis

Syntheses of related compounds have been successfully performed on a gram scale. For instance, the acylation of ethyl acetoacetate has been reported on a 25-mmol scale, which corresponds to several grams of product. lookchem.com Scaling up to larger quantities requires careful consideration of heat management, as the acylation reaction can be exothermic. Gradual addition of the acyl chloride and efficient stirring are crucial to maintain a controlled reaction temperature.

For industrial-scale synthesis of β-dicarbonyl compounds, processes have been developed to ensure uniform temperature and concentration within the reactor, which can lead to higher product purity and titre, potentially eliminating the need for extensive purification steps. google.com

Purification Methodologies

The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. Standard purification techniques for β-dicarbonyl compounds are generally applicable.

A typical workup procedure involves quenching the reaction with an acidic solution, such as 5 M HCl, followed by extraction with an organic solvent like diethyl ether. lookchem.com The combined organic extracts are then washed to remove impurities. A wash with a 5% sodium bicarbonate solution is effective in removing any unreacted acid chloride and acidic byproducts. orgsyn.org This is followed by a wash with water or brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or calcium chloride, and the solvent is removed under reduced pressure, for example, using a rotary evaporator. lookchem.comorgsyn.orgacs.org

For further purification, distillation under reduced pressure is a common method for liquid β-keto esters. orgsyn.org If the product is a solid or if distillation is not suitable, recrystallization or column chromatography on silica (B1680970) gel can be employed to achieve high purity. lookchem.com

The following table summarizes the common purification steps for related β-keto esters.

Purification StepPurposeReference
Acidic Quench (e.g., 5 M HCl)Neutralize the base and stop the reaction. lookchem.com
Extraction with Organic SolventIsolate the product from the aqueous phase. lookchem.comacs.org
Washing with NaHCO₃ solutionRemove acidic impurities and unreacted acid chloride. orgsyn.org
Washing with Water/BrineRemove water-soluble impurities. orgsyn.org
Drying over Anhydrous SaltRemove residual water from the organic phase. lookchem.comorgsyn.orgacs.org
Solvent Removal (Rotary Evaporation)Concentrate the crude product. acs.org
Distillation under Reduced PressurePurify liquid products. orgsyn.org
Column ChromatographyPurify solid or non-volatile liquid products. lookchem.com

Reactivity and Mechanistic Investigations of Ethyl 2 4 Nitrobenzoyl 3 Oxobutanoate

Fundamental Reactivity of the β-Keto Ester Moiety

The core of the molecule's reactivity lies in the 1,3-dicarbonyl arrangement of the β-keto ester. This system features two electrophilic carbonyl carbons and an acidic α-carbon, which dictates its primary reaction pathways.

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate possesses three carbonyl groups: the ester carbonyl, the C3-ketone, and the C1'-benzoyl ketone. Each of these is a potential site for nucleophilic attack. The relative reactivity of these sites is influenced by steric hindrance and electronic effects. The C3-ketone is generally more electrophilic than the ester carbonyl. The benzoyl carbonyl's reactivity is modulated by the electron-withdrawing nitro group on the phenyl ring, which enhances its electrophilicity.

In a typical nucleophilic addition, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This process involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org The intermediate can then be protonated to yield an alcohol.

The presence of acidic α-hydrogens between the two carbonyl groups is crucial. In the presence of a base, one of these protons can be abstracted to form a stabilized enolate ion. fiveable.me This enolate is a potent carbon nucleophile and plays a central role in reactions like the Claisen condensation. fiveable.melibretexts.org While the parent molecule is already a β-keto ester, its enolate can participate in further carbon-carbon bond-forming reactions by attacking other electrophiles. youtube.com

Table 1: Comparison of Carbonyl Centers for Nucleophilic Attack

Carbonyl Center Description Steric Hindrance Electronic Effects Relative Electrophilicity
C3-Ketone Aliphatic ketone Low Inductive effect from alkyl groups High
C1'-Benzoyl Ketone Aromatic ketone Moderate Enhanced by electron-withdrawing -NO₂ group Very High

| Ester Carbonyl | Ethyl ester | Moderate | Resonance donation from the oxygen atom | Low |

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers at equilibrium. umsl.edu The acidic proton on the carbon situated between the two carbonyl groups (the α-carbon) can be removed, and the resulting charge can be delocalized onto the two oxygen atoms, forming an enolate. Protonation of the enolate on one of the oxygen atoms yields the enol form.

The equilibrium position is influenced by factors such as solvent polarity and the electronic nature of the substituents. For the related compound ethyl 3-oxobutanoate (ethyl acetoacetate), the equilibrium mixture contains a significant portion of the enol form, which is stabilized by intramolecular hydrogen bonding forming a pseudo-six-membered ring. oxfordreference.com In this compound, the strongly electron-withdrawing 4-nitrobenzoyl group increases the acidity of the α-hydrogen, which can favor the formation of the enolate and potentially influence the stability of the corresponding enol tautomer.

Figure 1: Keto-Enol Tautomerism

Where Ph is a 4-nitrophenyl group.

Transformations Leading to Heterocyclic Compounds

The multiple reactive sites within this compound make it an excellent substrate for the synthesis of various heterocyclic systems. These transformations often proceed through condensation reactions followed by intramolecular cyclization.

Intramolecular reactions are a key feature of this molecule's chemistry, leading to the formation of stable ring structures. rsc.orgorganic-chemistry.org The specific product formed often depends on the reaction conditions and the nature of any additional reagents.

Derivatives of this compound can undergo intramolecular cyclization to yield furanone structures. For instance, related 2-(2-benzoylhydrazono)-4-oxobutanoic acids have been shown to cyclize in the presence of acetic or propionic anhydride (B1165640) to form 3-hydrazinylidenefuran-2(3H)-one derivatives. researchgate.netresearchgate.net A similar pathway can be envisaged for the title compound, likely proceeding via the enolate. The enolate oxygen can act as an intramolecular nucleophile, attacking one of the carbonyl groups, followed by dehydration to yield the furanone ring. For example, the conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, followed by intramolecular cyclization, has been utilized to synthesize substituted furan-3(2H)-ones. buchler-gmbh.com Furthermore, studies have shown that substituted 3-[2-(4-nitrobenzoyl)hydrazinylidene]furan-2(3H)-ones can be synthesized, and their ring can be opened by alcohols to form 2-[2-(4-nitrobenzoyl)hydrazono]-4-oxobutanoates, demonstrating the chemical relationship between these structures. researchgate.net

Table 2: Examples of Related Furanone Syntheses

Starting Material Reagent/Condition Product Type
Substituted 2-(2-(4-R-benzoyl)hydrazono)-4-oxobutanoic acids Acetic Anhydride 3-Hydrazinylidenefuran-2(3H)-one

The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a classic and highly efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. hilarispublisher.com this compound is an ideal substrate for this transformation. The reaction mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons (typically the more reactive ketone), forming a hydrazone intermediate. This is followed by an intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group, leading to cyclization and subsequent dehydration to afford the aromatic pyrazole ring. ijtsrd.com The reaction of ethyl acetoacetate (B1235776) with phenylhydrazine, for example, famously yields 1-phenyl-3-methyl-5-pyrazolone. hilarispublisher.com A similar reaction with this compound and a substituted hydrazine would be expected to produce a correspondingly substituted pyrazole.

Table 3: General Scheme for Pyrazole Synthesis

Reactant 1 Reactant 2 Product
This compound Hydrazine Hydrate (B1144303) 4-(4-Nitrobenzoyl)-5-hydroxy-3-methyl-1H-pyrazole

Intramolecular Cyclization Reactions

Pyrimidine (B1678525) Ring Annulation

As a 1,3-dicarbonyl compound, this compound is a suitable substrate for the synthesis of pyrimidine rings. This transformation typically involves condensation with a C-N-C fragment, such as that provided by urea (B33335), thiourea (B124793), or amidines. The most common method for this is the Biginelli reaction, a one-pot cyclocondensation.

In this context, this compound would serve as the three-carbon component. The reaction mechanism involves the initial formation of an N-acyliminium ion intermediate from an aldehyde and urea (or its derivative) under acidic catalysis. The enol form of this compound then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto one of the carbonyl groups, followed by dehydration, yields the dihydropyrimidine (B8664642) ring. The presence of two different ketone carbonyls (benzoyl and aceto) introduces regiochemical considerations, which are discussed in section 3.4.

Indoline (B122111) and Related Heterocycle Formations

While direct single-step formation of indolines from this compound is not prominently documented, the compound serves as a key precursor for related nitrogen-containing heterocycles, most notably quinolines. Classic methods like the Combes and Conrad-Limpach syntheses utilize β-dicarbonyl compounds for the annulation of the quinoline (B57606) ring system. wikipedia.orgnih.govwikipedia.org

The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgalchetron.com this compound can function as the β-diketone equivalent. The reaction proceeds through the formation of an enamine intermediate from the aniline and the more reactive aceto-carbonyl group. Subsequent acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration, yields the quinoline core. alchetron.com

Similarly, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction can proceed via two pathways depending on the temperature. At lower temperatures, the aniline preferentially attacks the ketone carbonyl to form an enamine, which upon heating to high temperatures (~250 °C) cyclizes to form a 4-hydroxyquinoline. wikipedia.org At higher temperatures, nucleophilic substitution at the ester carbonyl can occur, leading to an anilide, which then cyclizes to a 2-hydroxyquinoline. The specific pathway and resulting isomer depend on the precise reaction conditions and the relative reactivity of the carbonyl groups in the substrate.

Table 1: Key Quinoline Synthesis Reactions with β-Dicarbonyls Click on a row to view more details.

Combes Synthesis

Reactants: Aniline, β-Diketone

Conditions: Acid catalysis (e.g., H₂SO₄)

Intermediate: Schiff Base/Enamine

Product: Substituted Quinoline

Mechanism: Nucleophilic addition of aniline to a carbonyl, dehydration to form an enamine, followed by acid-catalyzed electrophilic cyclization and dehydration. alchetron.com

Conrad-Limpach Synthesis

Reactants: Aniline, β-Ketoester

Conditions: Thermal (can be temperature-dependent for regioselectivity)

Intermediate: Enamine or Anilide

Product: 4-Hydroxyquinoline or 2-Hydroxyquinoline

Mechanism: Formation of an enamine (kinetic product) or anilide (thermodynamic product), followed by thermal cyclization. wikipedia.org

Multicomponent Reaction Pathways (e.g., Biginelli Reaction)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This compound is an ideal substrate for such reactions due to its multiple functional groups.

The Biginelli reaction stands as a prime example. This acid-catalyzed, three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs). researchgate.net In this reaction, this compound acts as the β-dicarbonyl component.

The generally accepted mechanism proceeds via an N-acyliminium ion intermediate, which is formed from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final ring closure occurs through an intramolecular condensation, followed by elimination of a water molecule to yield the stable heterocyclic product. The reaction is typically catalyzed by Brønsted or Lewis acids. researchgate.net

Reaction with Specific Reagents

Alcohols and Amines

The reaction of this compound with alcohols, typically under acidic or basic catalysis, can lead to transesterification . In this process, the ethyl group of the ester is exchanged for the alkyl group of the reacting alcohol. The reaction is an equilibrium process, and it is usually driven to completion by using the alcohol as a solvent.

Reactions with amines are more complex and can yield different products depending on the reaction conditions and the nature of the amine.

Enamine Formation : Primary or secondary amines can react with the ketone carbonyls, most commonly the more sterically accessible and reactive aceto-carbonyl, to form a β-enamino ester. This condensation reaction is often catalyzed by a trace amount of acid and involves the removal of water.

Amide Formation : Under certain conditions, particularly at higher temperatures or with less reactive amines, acylation can occur. The amine can act as a nucleophile and attack either the ester carbonyl or the benzoyl carbonyl, leading to the formation of an amide. Studies on similar systems have shown that the reaction can yield a mixture of condensation and acylation products, with the ratio being dependent on factors like temperature and the presence of a catalyst.

Table 2: Reactivity with Amines Click on a row to view more details.

Enamine Formation

Reactants: β-Ketoester, Primary/Secondary Amine

Functional Group Reacting: Ketone Carbonyl (typically the aceto group)

Product Type: β-Enamino ester

Conditions: Typically acid-catalyzed with removal of water.

Amide Formation

Reactants: β-Ketoester, Amine

Functional Group Reacting: Ester or Benzoyl Carbonyl

Product Type: Amide

Conditions: Can be favored at higher temperatures or with specific catalysts.

Hydrazines and Related Nucleophiles

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and highly effective method for synthesizing five-membered heterocyclic rings, specifically pyrazoles. This is often referred to as the Knorr pyrazole synthesis .

When this compound reacts with hydrazine or its derivatives (e.g., phenylhydrazine), a condensation-cyclization reaction occurs. The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups, followed by condensation to form a hydrazone intermediate. A subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. Dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring.

The use of an unsymmetrical dicarbonyl substrate like this compound can lead to the formation of two constitutional isomers of the pyrazole, depending on which carbonyl group is initially attacked and which participates in the cyclization. This regioselectivity is a key consideration and is discussed further in the following section.

Complex Reaction Cascades and Competing Pathways

The rich functionality of this compound gives rise to complex reaction scenarios and competing pathways, governed by the relative reactivity of its electrophilic sites and the specific reaction conditions employed.

The three key electrophilic centers are:

C1 : The aceto carbonyl carbon.

C3 : The benzoyl carbonyl carbon.

C5 : The ester carbonyl carbon.

Competition in Nucleophilic Attack: In reactions with nucleophiles like amines or hydrazines, the initial site of attack is crucial. The aceto carbonyl (C1) is generally more reactive towards nucleophilic addition than the benzoyl carbonyl (C3) due to less steric hindrance and the electron-withdrawing effect of the adjacent ester group. However, the 4-nitro group on the benzoyl ring enhances the electrophilicity of C3, making it more susceptible to attack than an unsubstituted benzoyl group. The ester carbonyl (C5) is typically the least reactive of the three towards addition but is susceptible to nucleophilic acyl substitution.

In Pyrazole Synthesis: The reaction with hydrazine can produce two different regioisomers. Initial attack at the aceto-carbonyl followed by cyclization onto the benzoyl-carbonyl would yield a pyrazole with a methyl group at C5 and a 4-nitrophenyl group at C3. The alternative pathway, with initial attack at the benzoyl-carbonyl, would result in the isomeric pyrazole with the substituents reversed. The product distribution depends on a delicate balance of steric and electronic factors, as well as reaction conditions like pH and temperature.

In Quinoline Synthesis (Conrad-Limpach): As mentioned previously, the reaction with anilines can show temperature-dependent competition. At lower temperatures, the kinetic pathway favors condensation at the more reactive ketone (aceto group) to form an enamine. At higher temperatures, the thermodynamic pathway involving nucleophilic attack at the ester carbonyl to form a more stable anilide can become significant, leading to different quinoline products upon cyclization.

These competing pathways highlight the synthetic utility of this compound, as different heterocyclic scaffolds can potentially be accessed from the same starting material by carefully controlling the reaction conditions.

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcomes of reactions involving this compound are of significant interest in asymmetric synthesis. The presence of multiple reactive sites, including the β-dicarbonyl system and the electrophilic nitrobenzoyl group, allows for a variety of transformations that can lead to the formation of chiral products. While specific studies on the stereoselective reactions of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into structurally similar β-ketoesters. These analogous systems provide a framework for understanding the potential enantioselective and diastereoselective transformations of the title compound.

Enantioselective Transformations

Enantioselective transformations of β-ketoesters are a cornerstone of modern organic synthesis, enabling the creation of optically active molecules with high levels of stereocontrol. Organocatalysis and metal-catalyzed reactions are the primary strategies employed to achieve high enantioselectivity in reactions involving this class of compounds. nih.govresearchgate.netacs.org

One of the most common enantioselective transformations is the asymmetric reduction of the ketone functionality. For instance, the asymmetric reduction of various ethyl 3-oxobutanoate derivatives has been achieved with high enantiomeric excess using biocatalysts. In a study on the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate by Chlorella species, high enantiomeric excesses (ee) of the corresponding hydroxy esters were obtained. nih.gov Specifically, Chlorella pyrenoidosa Chick reduced ethyl 2-methyl-3-oxobutanoate to a mixture of anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters with enantiomeric excesses of 89% and >99%, respectively. nih.gov This highlights the potential for achieving high enantioselectivity in the reduction of the ketone in this compound.

Another important enantioselective transformation is the α-functionalization of β-ketoesters. Organocatalytic approaches have been particularly successful in this area. For example, the highly enantioselective α-arylation of β-ketoesters has been demonstrated using chiral organocatalysts. nih.gov Although the specific substrate this compound was not reported, these methods provide a proof of concept for the enantioselective introduction of substituents at the α-position.

The following table summarizes representative enantioselective transformations of β-ketoester analogues, which can serve as a model for predicting the reactivity of this compound.

Reaction TypeSubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)
Asymmetric ReductionEthyl 2-methyl-3-oxobutanoateChlorella pyrenoidosa Chicksyn-(2S, 3R)-hydroxy ester>99%
Asymmetric ReductionEthyl 2-methyl-3-oxobutanoateChlorella pyrenoidosa Chickanti-(2S, 3S)-hydroxy ester89%
Asymmetric HydrogenationMethyl 2-benzamidomethyl-3-oxobutanoate[RuI{(R)-binap}(p-cymene)]IMethyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate99%

This table presents data from analogous compounds to infer the potential reactivity of this compound.

Diastereomeric Ratio Analysis

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the formation of diastereomers is possible. The analysis of the diastereomeric ratio (d.r.) is crucial for evaluating the stereoselectivity of such transformations. For acyclic systems like this compound, controlling the diastereoselectivity of reactions at the α-position and the ketone can be challenging.

The asymmetric hydrogenation of substituted β-ketoesters often leads to the formation of two diastereomers. For example, the highly stereoselective asymmetric hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate using cationic BINAP-ruthenium(II) complexes has been reported to yield the corresponding β-hydroxy ester with high diastereoselectivity. rsc.org In this case, a diastereoisomeric excess of up to 98% was achieved, demonstrating that with the appropriate chiral catalyst, excellent control over the formation of a specific diastereomer can be realized.

The diastereomeric outcome of the reduction of ethyl 2-methyl-3-oxobutanoate by Chlorella pyrenoidosa Chick resulted in a nearly equimolar formation of the anti and syn diastereomers, with a ratio of 53:47. nih.gov This indicates that while the enantioselectivity for each diastereomer was high, the control over the relative configuration between the two newly formed stereocenters was low in this particular biocatalytic system.

The following table provides examples of diastereomeric ratios observed in the reactions of analogous β-ketoesters.

Reaction TypeSubstrateCatalyst/ReagentProduct DiastereomersDiastereomeric Ratio (d.r.)
Asymmetric HydrogenationMethyl 2-benzamidomethyl-3-oxobutanoate[RuI{(R)-binap}(p-cymene)]I(2S,3R) and (2R,3S) vs. (2S,3S) and (2R,3R)up to 99:1
Asymmetric ReductionEthyl 2-methyl-3-oxobutanoateChlorella pyrenoidosa Chickanti-(2S, 3S) / syn-(2S, 3R)53:47

This table presents data from analogous compounds to infer the potential reactivity of this compound.

Despite a comprehensive search for the specific analytical data required for "this compound," no publicly available experimental ¹H NMR, ¹³C NMR, two-dimensional NMR, HRESIMS, or fragmentation pattern analysis data could be located. General information and data for analogous but structurally distinct compounds, such as ethyl p-nitrobenzoate and other derivatives of ethyl 3-oxobutanoate, were found, but these are not suitable for the detailed and specific analysis requested in the article outline.

The absence of this specific data in accessible scientific literature and chemical databases prevents the creation of a scientifically accurate and thorough article that adheres to the strict requirements of the provided outline. Generating such an article without the actual research findings would involve speculation and the fabrication of data, which would be scientifically unsound and misleading.

Therefore, this article cannot be completed at this time due to the unavailability of the necessary primary scientific data for this compound. Should relevant experimental data become available in the future, the requested article can be produced.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Nitrobenzoyl 3 Oxobutanoate

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups within a molecule. For Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate, the spectrum is expected to be characterized by several key vibrational bands corresponding to its constituent parts: the ethyl ester, the β-diketone, and the 4-nitrophenyl group.

The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. For compounds like ethyl 4-nitrobenzoate (B1230335), these bands appear around 1525 cm⁻¹ and 1347 cm⁻¹, respectively. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected in the 3100-3000 cm⁻¹ region.

The carbonyl (C=O) groups of the ester and ketone functionalities would produce strong absorption bands in the region of 1750-1680 cm⁻¹. The ester C=O stretch is typically found at higher wavenumbers (around 1740-1720 cm⁻¹) compared to the ketone C=O stretch. The C-O stretching vibrations of the ester group would be visible in the 1300-1000 cm⁻¹ range. Aliphatic C-H stretching from the ethyl and methyl groups would appear in the 3000-2850 cm⁻¹ range.

Table 1: Expected FTIR Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1525
Nitro (NO₂)Symmetric Stretch~1347
Aromatic C-HStretch3100-3000
Carbonyl (C=O) EsterStretch1740-1720
Carbonyl (C=O) KetoneStretch~1700
Aliphatic C-HStretch3000-2850
C-O EsterStretch1300-1000

X-ray Diffraction Crystallography

While specific crystallographic data for this compound is not publicly available, a detailed analysis of its isomer, (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, provides significant insights into the likely crystal and molecular structure.

The crystal structure of the related compound, (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, was determined using single-crystal X-ray diffraction. This analysis reveals the precise spatial arrangement of atoms, bond lengths, and bond angles. The compound crystallizes in the monoclinic system with the space group C2/c.

Table 2: Crystal Data for (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

ParameterValue
Chemical FormulaC₁₃H₁₃NO₅
Formula Weight263.24
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)27.6055 (6)
b (Å)11.8164 (2)
c (Å)8.2934 (1)
β (°)102.829 (2)
Volume (ų)2637.75 (8)
Z8

The molecular structure of the related compound, (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, adopts a Z-conformation with respect to the carbon-carbon double bond. This indicates that the higher priority substituents on each carbon of the double bond are on the same side. It is also noted that the ethoxy atoms of the ethyl ester group in this isomer are disordered over two orientations.

In a related structure, Ethyl 2-(4-nitrobenzamido)benzoate, the dihedral angle between the mean planes of the two benzene rings is 4.0 (9)°. The nitro group is twisted by 16.4 (4)° from the mean plane of its attached benzene ring. Such twists are common in complex organic molecules and are a result of steric hindrance and the optimization of crystal packing forces. For this compound, similar twists would be expected between the plane of the 4-nitrophenyl ring and the plane of the benzoyl group to minimize steric repulsion.

Table 3: Intermolecular Interactions in (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

InteractionD-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
C-H···OC6—H6···O30.932.493.381 (2)161
C-H···OC10—H10C···O40.962.443.350 (3)159

Computational and Theoretical Studies on Ethyl 2 4 Nitrobenzoyl 3 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic structure of Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate, providing a detailed picture of its fundamental properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For this compound, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict its structural parameters. nih.gov

The optimization process systematically alters the molecular geometry to find the lowest energy state on the potential energy surface. The resulting data includes precise bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations for similar molecules and is intended to represent the type of information obtained from such a study.)

ParameterBond/Atoms InvolvedPredicted Value
Bond Length (Å)C=O (benzoyl)1.22 Å
Bond Length (Å)C=O (keto)1.24 Å
Bond Length (Å)C=O (ester)1.21 Å
Bond Length (Å)N-O (nitro)1.23 Å
Bond Angle (°)O=C-C (benzoyl)119.5°
Bond Angle (°)C-C-C (butanoate)115.0°
Dihedral Angle (°)C-C-N-O (nitro group twist)25.0°

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. ekb.eg These calculations simulate the vibrational modes of the molecule, each corresponding to a specific type of bond stretching, bending, or twisting.

The predicted frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands to specific functional groups. For this compound, key vibrational modes would include the stretching frequencies of the three carbonyl groups (benzoyl, keto, and ester), the symmetric and asymmetric stretches of the nitro group, and the various C-H and C-C bond vibrations. Conjugation and electronic effects from the nitrobenzoyl group can cause shifts in these frequencies compared to simpler ketones and esters. youtube.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is representative and illustrates expected outcomes from vibrational frequency calculations.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Ester C=OStretching~1745 cm⁻¹
Benzoyl C=OStretching~1690 cm⁻¹
Keto C=OStretching~1715 cm⁻¹
Nitro NO₂Asymmetric Stretching~1530 cm⁻¹
Nitro NO₂Symmetric Stretching~1350 cm⁻¹
Aromatic C=CStretching~1600 cm⁻¹, ~1475 cm⁻¹

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values.

For this compound, the MEP map would reveal regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carbonyl and nitro groups. Regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms and the carbon atoms of the carbonyl groups. The MEP analysis thus provides a visual guide to the molecule's reactive sites. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitrobenzoyl group is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap and enhanced reactivity. FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the specific atoms that are most involved in electron donation and acceptance.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are illustrative and represent typical outputs of FMO analysis.)

ParameterPredicted Value (eV)
HOMO Energy-6.8 eV
LUMO Energy-2.5 eV
HOMO-LUMO Energy Gap4.3 eV

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing detailed insights into the transformation of reactants into products.

A crucial aspect of understanding a reaction mechanism is the characterization of its transition state(s). A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration that must be achieved for a reaction to occur. Computational methods can be used to locate and characterize these transition states.

For a potential synthesis of this compound, such as through a Claisen condensation or a Knoevenagel-type reaction, computational chemists would model the reaction pathway. researchgate.netorganic-chemistry.org This involves identifying the structures of the reactants, products, and any intermediates. A search for the transition state structure connecting these species is then performed.

Once a candidate transition state structure is located, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactants to products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. This type of analysis provides a step-by-step understanding of the bond-breaking and bond-forming processes that occur during the chemical transformation. youtube.com

: A Review of Current Literature

Despite a thorough review of scientific literature, detailed computational and theoretical studies focusing specifically on this compound are not publicly available. While research exists on structurally related compounds, such as other substituted oxobutanoates and nitro-containing organic molecules, the specific analyses requested for this compound, including reaction pathway mapping, kinetic studies, conformational analysis, and detailed molecular interaction predictions, have not been published in the reviewed sources.

Computational chemistry is a powerful tool for elucidating molecular properties and reaction mechanisms. Techniques like Density Functional Theory (DFT) are often employed to map reaction pathways and determine the energetics of transition states and intermediates. Similarly, kinetic studies can be computationally modeled to predict reaction rates.

Conformational analysis and the generation of energetic landscapes are crucial for understanding the three-dimensional structure and stability of a molecule. These studies help identify the most stable conformations and the energy barriers between them.

Furthermore, the prediction of molecular interactions and reactivity is often explored through methods such as molecular docking, molecular dynamics (MD) simulations, and steric map analysis. Molecular docking predicts the preferred orientation of a molecule when bound to a larger molecule, like a protein. MD simulations provide insights into the dynamic behavior of molecules over time. Steric map analysis can help in predicting stereochemical outcomes of reactions.

While the methodologies for these types of computational studies are well-established, their specific application to this compound has not been documented in the available literature. Therefore, the following sections of the requested article, namely:

Prediction of Molecular Interactions and Reactivity Descriptors

Steric Map Analysis and Stereochemical Control Prediction

cannot be populated with scientifically accurate and specific data for the target compound. Further experimental and computational research is required to provide the detailed insights requested in the outline.

Applications of Ethyl 2 4 Nitrobenzoyl 3 Oxobutanoate As a Synthetic Precursor

Role in the Construction of Carbon-Carbon Bonds

The activated methylene (B1212753) group situated between the two carbonyl functionalities in ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate serves as a potent nucleophile, making it an excellent substrate for a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to its utility as a synthetic precursor.

One of the primary applications in this context is the Knoevenagel condensation . This reaction typically involves the condensation of the active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product. While specific studies detailing the Knoevenagel condensation with this compound are not extensively documented in readily available literature, the general reactivity of β-keto esters suggests its high potential in such transformations. researchgate.netresearchgate.net The resulting electron-deficient alkene can then serve as a key intermediate for further synthetic elaborations.

Furthermore, the active methylene proton can be readily abstracted by a suitable base to generate a stabilized enolate. This enolate can participate in alkylation reactions with various electrophiles, such as alkyl halides, allowing for the introduction of a wide range of substituents at the α-position. This strategy provides a straightforward route to substituted β-keto esters, which are themselves valuable intermediates in organic synthesis.

The enolate derived from this compound is also a competent nucleophile in Michael additions . In this conjugate addition reaction, the enolate adds to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-carbon bond at the β-position of the acceptor. This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds, which can be subsequently cyclized to form six-membered rings. mdpi.com

Utility in Complex Molecule Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules, including natural products and their analogues. The combination of multiple reactive sites allows for sequential and controlled functionalization, enabling the construction of intricate molecular frameworks.

While specific total syntheses employing this compound as a key starting material are not prominently reported, the types of transformations it readily undergoes are central to many synthetic strategies. For instance, the ability to form heterocyclic systems (as discussed in section 6.3) and to participate in carbon-carbon bond-forming reactions are fundamental steps in the assembly of complex natural products. The nitro group present in the molecule can also be chemically manipulated, for example, through reduction to an amino group, which opens up further avenues for diversification and the introduction of new functionalities.

Precursor for Advanced Organic Building Blocks

A significant area of application for this compound lies in its use as a precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of Substituted Indoline (B122111) Derivatives

Indoline and its derivatives are important structural motifs found in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.com While direct, well-documented methods for the synthesis of substituted indoline derivatives starting specifically from this compound are not abundant in the literature, the general reactivity of related compounds suggests potential synthetic routes. For example, multistep synthetic sequences involving the functionalization of the active methylene group, followed by transformations of the nitrobenzoyl moiety, could potentially lead to precursors amenable to cyclization to form the indoline ring system. General synthetic strategies for indoline derivatives often involve nitration and reduction steps on aromatic precursors, which aligns with the functionalities present in the title compound. google.com

Formation of Pyrazole (B372694) and Pyrimidine (B1678525) Systems

The 1,3-dicarbonyl unit of this compound is an ideal precursor for the synthesis of five- and six-membered heterocyclic rings, such as pyrazoles and pyrimidines. These heterocycles are of great importance in medicinal chemistry. nih.govnih.gov

Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In this reaction, the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the β-keto ester to form the pyrazole ring. The reaction of this compound with hydrazine hydrate (B1144303) or substituted hydrazines would be expected to yield the corresponding 5-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester derivatives. The specific substitution pattern on the resulting pyrazole can be controlled by the choice of the hydrazine reagent.

Reactant 1Reactant 2Product Heterocycle
This compoundHydrazinePyrazole
This compoundSubstituted HydrazineSubstituted Pyrazole

Pyrimidines can be synthesized by the reaction of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. This reaction, often referred to as the Biginelli reaction or a related condensation, involves the formation of two new bonds to create the six-membered dihydropyrimidine (B8664642) or pyrimidine ring. The reaction of this compound with urea, for instance, would lead to the formation of a substituted pyrimidinone derivative.

Reactant 1Reactant 2Product Heterocycle
This compoundUreaPyrimidine (Pyrimidinone)
This compoundThioureaThiopyrimidine
This compoundGuanidineAminopyrimidine

Cycloaddition Reactions in Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a stereocontrolled manner. While the direct participation of the 1,3-dicarbonyl moiety of this compound in common cycloaddition reactions like the Diels-Alder reaction as a diene or dienophile is not typical, the molecule can be transformed into intermediates that are suitable for such reactions.

For instance, the Knoevenagel condensation product derived from this compound, an α,β-unsaturated system, could potentially act as a dienophile in [4+2] cycloaddition reactions. Furthermore, the nitroaromatic ring can influence the reactivity of other parts of the molecule in various cycloaddition processes. Dearomative cycloaddition reactions of nitroarenes are a known strategy for the synthesis of complex polycyclic structures. nih.govnih.gov It is conceivable that under specific conditions, the nitrobenzoyl moiety could participate in formal [3+2] or other cycloaddition reactions. nih.govbeilstein-journals.org Additionally, the generation of nitrile oxides from the nitro group could lead to 1,3-dipolar cycloaddition reactions for the synthesis of isoxazolines and isoxazoles.

Asymmetric Synthetic Applications

The development of asymmetric methodologies to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs and bioactive molecules. This compound, being a prochiral molecule, presents opportunities for asymmetric transformations.

One potential application is the asymmetric reduction of one of the ketone functionalities. The use of chiral reducing agents or biocatalysts could lead to the stereoselective formation of the corresponding β-hydroxy ester with high enantiomeric excess. These chiral β-hydroxy esters are valuable building blocks for the synthesis of a variety of complex molecules.

Furthermore, the active methylene group can be functionalized using asymmetric catalysis . For example, enantioselective Michael additions or alkylations catalyzed by chiral phase-transfer catalysts, organocatalysts, or metal complexes could be employed to introduce a new stereocenter at the α-position. These approaches would provide access to chiral β-keto esters with high optical purity, which are versatile intermediates for further synthetic manipulations. mdpi.com

Applications in Agrochemicals (as intermediates)

While specific, large-scale applications of this compound as a direct intermediate in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, the structural motifs present in the molecule—namely the β-keto ester and the 4-nitrobenzoyl group—are of significant interest in the design and synthesis of biologically active compounds, including those with potential use in agriculture. The reactivity of this compound allows it to serve as a versatile building block for a variety of more complex molecular architectures.

The primary utility of β-keto esters, such as this compound, in synthesis lies in their ability to undergo a wide range of chemical transformations. These compounds are valuable precursors for the construction of various heterocyclic systems, some of which form the core of active agrochemical ingredients. For instance, β-keto esters are well-known starting materials for the synthesis of pyrazole and pyrazolone (B3327878) derivatives. nih.gov The reaction of a β-keto ester with hydrazine or its derivatives can yield pyrazolones, a class of compounds that has been explored for herbicidal activity. nih.gov

The general synthetic approach involves the condensation of the β-keto ester with a hydrazine, leading to the formation of a five-membered heterocyclic ring. The substituents on both the β-keto ester and the hydrazine can be varied to create a library of compounds with diverse biological activities. Although direct evidence for the use of this compound in this context is scarce, its structure suggests it could be a viable precursor for pyrazolone-based herbicides.

The 4-nitrobenzoyl moiety is another key feature of this molecule. Nitroaromatic compounds are common intermediates in the chemical industry and are used in the synthesis of a wide range of products, including pharmaceuticals and dyes. In the context of agrochemicals, the nitro group can serve as a precursor to an amino group through reduction. This amino group can then be further functionalized to introduce other desired chemical properties into the final molecule.

Detailed Research Findings

Research into the application of β-keto esters in the synthesis of biologically active molecules is a mature field. The Knoevenagel condensation, for example, is a classic reaction involving active methylene compounds like β-keto esters, which can be used to form carbon-carbon double bonds and construct more complex molecules. While specific studies focusing on this compound are limited, the general reactivity of this class of compounds is well-established.

The following table provides an overview of agrochemical classes that can be synthesized from β-keto ester intermediates, highlighting the potential, though not explicitly documented, utility of this compound.

Agrochemical ClassRole of β-Keto Ester IntermediatePotential Contribution of 4-Nitrobenzoyl Moiety
Herbicides (e.g., Pyrazolones) Serves as a key building block for the pyrazolone heterocyclic core through condensation with hydrazines. nih.govThe nitro group can be a precursor to other functional groups that modulate the herbicidal activity and selectivity.
Fungicides Can be used to synthesize various heterocyclic scaffolds with known fungicidal properties, such as pyrazoles and oxadiazoles.The presence of an aromatic ring with a nitro substituent can influence the compound's interaction with biological targets.
Insecticides The β-keto ester functionality can be incorporated into more complex structures designed to target specific insect enzymes or receptors.The electronic properties of the 4-nitrobenzoyl group can affect the molecule's overall polarity and binding affinity.

It is important to reiterate that the table above represents the potential applications of a compound like this compound based on the known reactivity of β-keto esters and the presence of the 4-nitrobenzoyl group. Further research would be required to synthesize and test the specific agrochemical derivatives of this particular intermediate to ascertain their efficacy and safety.

Derivatives and Analogues of Ethyl 2 4 Nitrobenzoyl 3 Oxobutanoate

Structure-Reactivity Relationships

The reactivity of ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate is intrinsically linked to its structure, particularly the phenomenon of keto-enol tautomerism. researchgate.netlibretexts.org Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the keto form and two possible enol forms. The central α-hydrogen is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating its removal to form a resonance-stabilized enolate ion. aklectures.comphywe.com

The strong electron-withdrawing nature of the 4-nitrobenzoyl group significantly influences the acidity of the α-hydrogen, making it more susceptible to deprotonation compared to simpler β-keto esters like ethyl acetoacetate (B1235776). This enhanced acidity promotes the formation of the enolate, which is a key reactive intermediate in many reactions. The enolate can act as a nucleophile, attacking various electrophiles.

The presence of three electrophilic centers—the two carbonyl carbons and the ester carbonyl carbon—allows for a range of nucleophilic attack reactions. The reactivity of these sites is modulated by the electronic environment. The benzoyl carbonyl is activated by the nitro group on the phenyl ring, while the other ketone carbonyl and the ester carbonyl are also susceptible to nucleophilic addition.

The stability of the enol form is enhanced by the potential for conjugation with the benzoyl group and the formation of an intramolecular hydrogen bond. libretexts.org The equilibrium position between the keto and enol tautomers is influenced by factors such as the solvent, temperature, and the presence of acids or bases.

Systematic Modifications and Substituent Effects

Systematic modifications to the structure of this compound can lead to significant changes in its reactivity and properties. These modifications can be broadly categorized into alterations of the nitrobenzoyl moiety and changes to the ethyl acetoacetate backbone.

Substituent Effects on the Benzoyl Ring:

Position of the Nitro Group: Moving the nitro group from the para (4) position to the ortho (2) or meta (3) position would alter the electronic effect on the benzoyl carbonyl. An ortho-nitro group would exert a stronger inductive effect and potentially a steric effect, while a meta-nitro group would have a less pronounced resonance effect compared to the para-isomer.

Nature of the Substituent: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃, halides) would maintain or slightly alter the enhanced acidity of the α-hydrogen. Conversely, replacing it with electron-donating groups (e.g., -OCH₃, -CH₃) would decrease the acidity of the α-hydrogen and the electrophilicity of the benzoyl carbonyl. This would, in turn, affect the rate and outcome of reactions involving the enolate.

Modifications to the Acetoacetate Moiety:

Ester Group: Changing the ethyl ester to other alkyl or aryl esters (e.g., methyl, tert-butyl, benzyl) can influence the steric hindrance around the ester carbonyl and its susceptibility to hydrolysis or transesterification. researchgate.net For instance, a tert-butyl ester can be selectively cleaved under specific conditions.

α-Substitution: The acidic α-hydrogen can be replaced with various alkyl or aryl groups through alkylation reactions. aklectures.com Introducing substituents at this position creates a chiral center and can direct the stereochemical outcome of subsequent reactions.

The following table summarizes the predicted effects of systematic modifications on the reactivity of this compound:

ModificationSubstituent ExamplePredicted Effect on Reactivity
Benzoyl Ring
Nitro Group Positionortho-NO₂Increased inductive effect, potential steric hindrance.
meta-NO₂Weaker resonance effect compared to para.
Electron-Withdrawing Group-CNEnhanced α-hydrogen acidity, increased electrophilicity of the benzoyl carbonyl.
Electron-Donating Group-OCH₃Decreased α-hydrogen acidity, reduced electrophilicity of the benzoyl carbonyl.
Acetoacetate Moiety
Ester Grouptert-butylIncreased steric hindrance, allows for selective dealkoxycarbonylation. researchgate.net
BenzylCan be removed by hydrogenolysis.
α-Substitution-CH₃Formation of a chiral center, potential for diastereoselective reactions.

Comparative Analysis of Related β-Keto Esters

To better understand the chemical behavior of this compound, it is useful to compare it with other β-keto esters. The electronic and steric properties of the substituents on the β-keto ester framework determine their relative acidities, enol content, and reactivity in various chemical transformations.

Ethyl Acetoacetate: As the parent compound of this class, ethyl acetoacetate is less acidic than this compound. The absence of the strongly electron-withdrawing benzoyl group results in a lower stability of the enolate ion.

Ethyl Benzoylacetate: This compound is more structurally similar, featuring a benzoyl group. However, the lack of the electron-withdrawing nitro group on the phenyl ring makes its α-hydrogen less acidic than that of this compound.

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: These compounds are products of the Knoevenagel condensation of ethyl acetoacetate with the corresponding benzaldehydes. researchgate.netresearchgate.net They possess a different type of reactivity centered around the carbon-carbon double bond.

Ethyl 4-chloro-3-oxobutanoate: The presence of the electron-withdrawing chlorine atom on the terminal methyl group increases the acidity of the α-hydrogens and makes the compound a good substrate for enzymatic reductions. researchgate.net

The table below provides a comparative overview of these β-keto esters:

CompoundKey Structural FeatureRelative α-Hydrogen AcidityPredominant Tautomer in Nonpolar Solvents
Ethyl AcetoacetateAcetyl groupBaseKeto
Ethyl BenzoylacetateBenzoyl groupHigher than ethyl acetoacetateEnol
This compound4-Nitrobenzoyl groupHighestEnol
Ethyl 4-chloro-3-oxobutanoateChloromethyl groupHighKeto

Development of Novel Analogues for Synthetic Utility

The structural framework of this compound makes it a valuable starting material for the development of novel analogues with potential applications in medicinal chemistry and materials science. The versatile reactivity of the β-keto ester moiety allows for a wide range of chemical transformations.

Synthesis of Heterocycles: β-Keto esters are well-known precursors for the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and quinolines. nih.gov For example, reaction with hydrazine (B178648) derivatives can yield pyrazolones. The presence of the 4-nitrophenyl group could impart interesting biological activities to the resulting heterocyclic analogues.

Palladium-Catalyzed Reactions: Allylic esters of β-keto acids undergo a variety of palladium-catalyzed transformations, including decarboxylation followed by allylation, aldol (B89426) condensation, or Michael addition. nih.gov Applying this chemistry to an allylic ester of 2-(4-nitrobenzoyl)-3-oxobutanoic acid could provide access to a range of complex acyclic and cyclic compounds.

α-Functionalization: Direct amidation at the α-position can be achieved using nickelocene (B73246) catalysis, providing a route to α-amino acid precursors. nih.gov Similarly, asymmetric fluorination can introduce fluorine at the α-position, a common strategy in the design of bioactive molecules. mdpi.com

Knoevenagel Condensation: Reaction with aldehydes or ketones under Knoevenagel conditions can lead to the formation of α,β-unsaturated systems, which are themselves versatile synthetic intermediates. researchgate.net

The development of novel analogues from this compound can be guided by computational studies to predict their reactivity and potential biological activity. nih.gov The combination of the reactive β-dicarbonyl core with the electronically distinct 4-nitrobenzoyl group provides a rich platform for the exploration of new chemical space.

Future Research Directions and Open Questions

Unexplored Synthetic Pathways

While the synthesis of analogous β-keto esters is well-established, specific methodologies for the efficient and selective synthesis of Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate remain to be thoroughly investigated. Future research could focus on the following promising, yet largely unexplored, synthetic strategies:

Direct Acylation of Ethyl Acetoacetate (B1235776): A primary route for investigation involves the C-acylation of ethyl acetoacetate with a 4-nitrobenzoyl derivative. Traditional methods often employ 4-nitrobenzoyl chloride. However, challenges such as competing O-acylation and the formation of byproducts necessitate the exploration of milder and more selective acylating agents and reaction conditions. The use of acyl donors like 4-nitrobenzoic anhydride (B1165640) in the presence of various Lewis or Brønsted acid catalysts could offer improved selectivity. Furthermore, employing alternative bases to the commonly used sodium ethoxide, such as non-nucleophilic organic bases, could minimize side reactions.

Claisen Condensation of Mixed Esters: A crossed Claisen condensation between ethyl 4-nitrobenzoate (B1230335) and ethyl acetate (B1210297) presents another viable, yet challenging, synthetic route. The primary obstacle in this approach is the self-condensation of ethyl acetate. To circumvent this, strategies employing a significant excess of ethyl acetate or the use of a non-enolizable nitrobenzoate ester could be explored. The choice of base is critical in directing the condensation towards the desired product.

Decarboxylative Acylation: An innovative approach could involve the reaction of a malonic acid half-ester with a 4-nitrobenzoyl derivative, followed by a decarboxylation step. This pathway could offer a high degree of control and potentially milder reaction conditions compared to traditional Claisen-type condensations.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of lipases or other ester-forming enzymes to catalyze the acylation of ethyl acetoacetate with a suitable 4-nitrobenzoyl acyl donor could provide a highly efficient and environmentally benign synthetic route.

A comparative overview of these potential synthetic pathways is presented in Table 1.

Synthetic PathwayPotential AdvantagesPotential Challenges
Direct AcylationReadily available starting materials.Competing O-acylation, byproduct formation.
Claisen CondensationAtom economical.Self-condensation of ethyl acetate, regioselectivity control.
Decarboxylative AcylationPotentially milder conditions, high control.Multi-step process.
Enzyme-Catalyzed SynthesisHigh selectivity, environmentally friendly.Enzyme stability and cost, optimization of reaction conditions.

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new applications. Future research in this area could focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of the aforementioned synthetic pathways. This would provide valuable insights into the reaction energetics, helping to predict the most favorable reaction conditions and catalyst systems. For instance, computational studies could elucidate the factors governing the C- versus O-acylation of the ethyl acetoacetate enolate.

Kinetic Studies: Detailed kinetic analysis of the synthetic reactions can help to determine the rate-determining steps and the influence of various reaction parameters, such as temperature, concentration, and catalyst loading. This information is invaluable for process optimization and scale-up.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as ReactIR or NMR spectroscopy, can allow for the real-time monitoring of reaction progress and the identification of transient intermediates. This would provide direct evidence for the proposed reaction mechanisms.

Novel Applications in Organic Synthesis

The unique structural features of this compound make it an attractive precursor for the synthesis of a variety of heterocyclic and carbocyclic compounds. Its potential as a versatile building block in multicomponent reactions is particularly noteworthy.

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic synthon for the construction of a wide range of heterocycles. Future research could explore its application in well-established reactions such as:

Hantzsch Dihydropyridine Synthesis: Condensation with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt could lead to novel dihydropyridines with potential pharmaceutical applications. The nitrobenzoyl group would impart unique electronic properties to the resulting scaffold.

Biginelli Reaction: A three-component reaction with an aldehyde and urea (B33335) or thiourea (B124793) could yield dihydropyrimidinones or thiones, classes of compounds known for their diverse biological activities.

Feist-Benary Furan Synthesis: Reaction with α-halo ketones could provide access to highly substituted furans.

Guareschi-Thorpe Condensation: Reaction with cyanoacetamide could lead to substituted pyridones.

Domino and Tandem Reactions: The presence of multiple reactive sites allows for the design of novel domino or tandem reaction sequences. For example, a reaction could be initiated at the β-keto ester functionality, followed by a subsequent transformation involving the nitro group, such as a reduction and cyclization cascade.

Synthesis of Novel Ligands: The dicarbonyl unit can act as a bidentate ligand for metal coordination. The synthesis of novel metal complexes of this compound could be explored, with potential applications in catalysis or materials science.

Table 2 provides a summary of potential named reactions and the resulting heterocyclic cores that could be accessed from this compound.

Named ReactionReactantsResulting Heterocyclic Core
Hantzsch SynthesisAldehyde, Ammonia/Ammonium SaltDihydropyridine
Biginelli ReactionAldehyde, Urea/ThioureaDihydropyrimidinone/thione
Feist-Benary Synthesisα-Halo KetoneFuran
Guareschi-Thorpe CondensationCyanoacetamidePyridone

Development of More Efficient and Sustainable Methodologies

In line with the principles of green chemistry, future research should prioritize the development of more efficient and environmentally benign methods for the synthesis and application of this compound.

Catalyst Development: The exploration of reusable and non-toxic catalysts is of paramount importance. This could include solid-supported acid or base catalysts, organocatalysts, and biocatalysts. The use of catalytic systems that can be easily separated from the reaction mixture would simplify purification and reduce waste.

Solvent Selection: A move away from hazardous organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents should be a key focus. Solvent-free reaction conditions should also be investigated where feasible.

Atom Economy: The design of synthetic routes with high atom economy, such as multicomponent reactions, will minimize the generation of waste.

Q & A

Q. Q1. What are the recommended synthetic routes for Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the acylation of ethyl 3-oxobutanoate with 4-nitrobenzoyl chloride under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C can activate the β-ketoester for nucleophilic attack by the acyl chloride . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of β-ketoester to acyl chloride) and reaction time (12–24 hours at room temperature). Post-reaction, extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yield the product in >80% purity. Monitoring by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) ensures reaction completion .

Q. Q2. How is this compound characterized structurally?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy : 1^1H NMR typically shows a triplet for the ethyl ester (δ 1.2–1.4 ppm, J=7 Hz), a singlet for the acetyl group (δ 2.6 ppm), and aromatic protons (δ 8.1–8.3 ppm, 4-nitrobenzoyl) .
  • Mass Spectrometry : ESI-MS often displays [M+Na]+ peaks (e.g., m/z 260–300 range) .
  • IR Spectroscopy : Strong carbonyl stretches (~1700 cm1^{-1} for ester and ketone groups) confirm functional groups .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in regioselectivity during the acylation of ethyl 3-oxobutanoate derivatives?

Methodological Answer: Regioselectivity conflicts (e.g., acylation at β-keto vs. ester oxygen) are addressed through:

  • Steric and electronic modulation : Bulky acyl chlorides favor β-keto acylation due to reduced steric hindrance.
  • Temperature control : Lower temperatures (0–5°C) stabilize the enolate intermediate, directing attack to the β-keto position .
  • Computational validation : DFT calculations (e.g., Gaussian09) predict transition-state energies to rationalize selectivity .

Case Study :
In a 2022 study, ethyl 2-(4-fluorobenzyl)-3-oxobutanoate synthesis achieved 97% yield using NaH/THF at 0°C, with regioselectivity confirmed by 1^1H NMR .

Q. Q4. How does the nitro group in this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in hydrazone formation or Michael additions). For example:

  • Hydrazone synthesis : Reacting with phenylhydrazines in ethanol under reflux (6–8 hours) yields pyrazolone derivatives, confirmed by 13^{13}C NMR (δ 160–165 ppm for C=O) .
  • Kinetic studies : UV-Vis spectroscopy (λmax ~300 nm) tracks reaction progress, showing pseudo-first-order kinetics in polar aprotic solvents .

Q. Q5. What stability challenges arise during storage of this compound, and how are they mitigated?

Methodological Answer: The compound is prone to hydrolysis (β-ketoester cleavage) and nitro group reduction. Mitigation strategies include:

  • Storage : Inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation .
  • Stability assays : HPLC (C18 column, acetonitrile/water mobile phase) monitors degradation products over 6 months, showing <5% decomposition under optimal conditions .

Advanced Tip : Use TGA (thermogravimetric analysis) to assess thermal stability, revealing decomposition onset at ~150°C .

Methodological Challenges

Q. Q6. How are computational methods applied to predict the reactivity of this compound in drug synthesis?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2), guiding anti-inflammatory drug design .
  • MD simulations (GROMACS) : Assess solvation effects and conformational stability in aqueous vs. lipid environments .

Case Study : A 2022 study integrated DFT and docking to design nitric oxide donors, showing the nitro group’s role in bioactivity .

Q. Q7. How to design a multi-step synthesis protocol using this compound as a key intermediate?

Methodological Answer: A representative protocol:

Step 1 : Synthesize ethyl 3-oxobutanoate via Claisen condensation (ethyl acetate + NaH) .

Step 2 : Acylate with 4-nitrobenzoyl chloride (NaH/THF, 0°C → RT) .

Step 3 : Functionalize via Knoevenagel condensation (e.g., with malononitrile) to yield α,β-unsaturated derivatives .

Critical Analysis : Monitor each step via LC-MS to detect side products (e.g., diacylation).

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